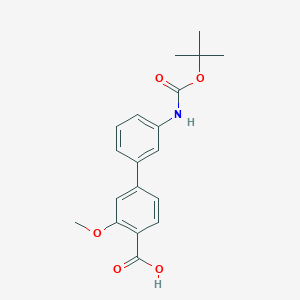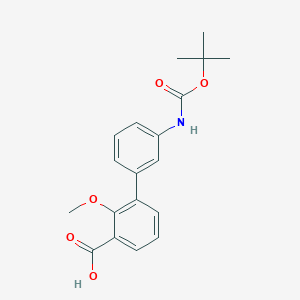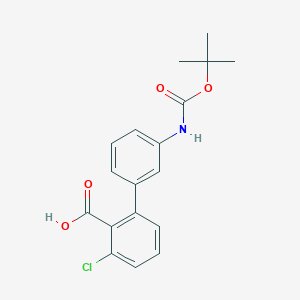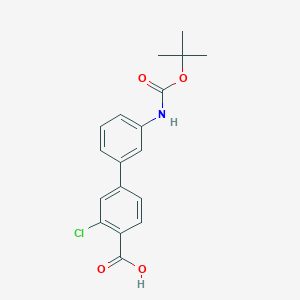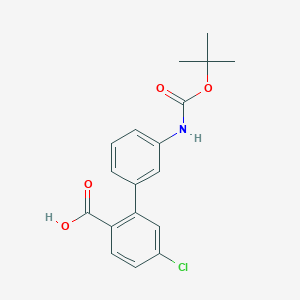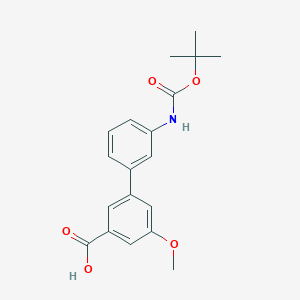
3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid (3-BOC-APB) is an organic compound with a molecular weight of 284.3 g/mol. It is a white crystalline solid that is soluble in polar solvents such as methanol and acetonitrile, and is insoluble in non-polar solvents such as hexane and ether. 3-BOC-APB is a common reagent used in organic synthesis and has a variety of applications in the pharmaceutical, biochemical, and biotechnological fields.
Wissenschaftliche Forschungsanwendungen
3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is used in various scientific research applications, including peptide synthesis, peptide modification, and peptide mapping. It is also used in the synthesis of peptide-based drugs, such as adenosine triphosphate (ATP) analogs and peptide-based inhibitors of protein-protein interactions. In addition, 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is used in the synthesis of peptide-based fluorescent probes and peptide-based affinity reagents.
Wirkmechanismus
3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is an acid-labile protecting group, meaning it is stable in a neutral or basic environment but is easily cleaved in an acidic environment. In peptide synthesis, it is used to protect the side chains of amino acids from unwanted reactions. The protecting group can then be selectively removed by treatment with an acid, such as trifluoroacetic acid or hydrochloric acid.
Biochemical and Physiological Effects
3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is not known to have any significant biochemical or physiological effects. It is used as a reagent in synthetic organic chemistry and is not intended for human or animal consumption.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% in lab experiments is that it is a relatively stable protecting group, allowing for the selective protection of amino acids in peptide synthesis. It is also relatively easy to remove, making it ideal for peptide mapping and peptide modification. The main limitation of using 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is that it can be hydrolyzed in the presence of water, making it unsuitable for use in aqueous solutions.
Zukünftige Richtungen
The use of 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% in synthetic organic chemistry is expected to continue to increase in the future. Possible future directions include the development of new methods for the synthesis of peptide-based drugs, the use of 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% in the synthesis of peptide-based fluorescent probes, and the use of 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% in the synthesis of peptide-based affinity reagents. Additionally, research is being conducted to improve the stability of 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% in aqueous solutions, making it suitable for use in a variety of lab experiments.
Synthesemethoden
3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-aminophenol with tert-butyl chloroformate to form 3-BOC-aminophenol. The second step involves the reaction of 3-BOC-aminophenol with 5-methoxybenzoyl chloride to form 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95%. Both reactions can be conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Eigenschaften
IUPAC Name |
3-methoxy-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-15-7-5-6-12(9-15)13-8-14(17(21)22)11-16(10-13)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXAGFUUZFSTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Boc-aminophenyl)-5-methoxybenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412410.png)








